2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Description
The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a benzyl group at position 5, a methyl group at position 4, and a sulfanyl-acetamide moiety linked to a 3-nitrophenyl group. This structure combines electron-rich (benzyl) and electron-deficient (3-nitro) aromatic systems, which may influence its physicochemical and biological properties. The triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, while the acetamide group enhances solubility and bioavailability .
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-22-16(10-13-6-3-2-4-7-13)20-21-18(22)27-12-17(24)19-14-8-5-9-15(11-14)23(25)26/h2-9,11H,10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRYXYRPPBGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with benzyl chloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiourea under basic conditions.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the triazole ring.
Medicine: Investigated for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes. Overall, the compound can modulate biological pathways by interacting with proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects and biological activities.
Structural Analogues with Triazole-Acetamide Scaffold
| Compound Name | R1 (Triazole Substituent) | R2 (Acetamide Substituent) | Key Features |
|---|---|---|---|
| Target Compound | 5-Benzyl, 4-methyl | 3-Nitrophenyl | Combines benzyl (electron-donating) and nitro (electron-withdrawing) groups |
| VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) | 4-Ethyl, 5-pyridinyl | 4-Ethylphenyl | Orco agonist; pyridinyl enhances binding to insect olfactory receptors |
| OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) | 4-Ethyl, 5-pyridinyl | 4-Isopropylphenyl | Orco agonist with bulky isopropyl group; improved metabolic stability |
| ZINC C20028245 (2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide) | Thiazolidinone core | 3-Nitrophenyl | Anti-inflammatory potential; nitro group enhances electron deficiency |
| KA3 (N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-pyridin-4-yl-triazol-3-yl}sulfanyl)acetamide) | 5-Pyridinyl | Varied aryl groups | Antimicrobial activity; pyridinyl improves solubility and target affinity |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group contrasts with VUAA-1’s 4-ethylphenyl, which lacks strong electron withdrawal. This difference may affect receptor binding kinetics, as nitro groups can stabilize charge-transfer interactions .
Key Observations :
- Orco Modulation : The target compound lacks the pyridinyl or ethyl groups critical for Orco binding in VUAA-1 and OLC-15, suggesting divergent biological targets .
- Antimicrobial Potential: KA3’s pyridinyl group confers superior antimicrobial activity compared to benzyl-substituted analogs, implying that the target compound may require structural optimization for similar efficacy .
- Anti-Inflammatory Effects : The nitro group in ZINC C20028245 and Compound 15 correlates with anti-inflammatory activity, supporting the hypothesis that the target compound may share this property .
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s higher predicted LogP (3.8) compared to KA3 (3.1) suggests greater membrane permeability but lower aqueous solubility.
- Thermal Stability : High melting points in analogs like Compound 15 (207.6–208.5°C) correlate with crystalline packing stabilized by nitro and acetamide groups, a trend likely applicable to the target compound .
Biological Activity
The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (CAS No. 298218-09-4) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with structure-activity relationship (SAR) studies and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.43 g/mol. The presence of the triazole ring and the nitrophenyl group are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.43 g/mol |
| CAS No. | 298218-09-4 |
Antibacterial Activity
Recent studies have indicated that compounds with similar triazole structures exhibit notable antibacterial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties, particularly in inhibiting ergosterol synthesis in fungal cell membranes. This compound's structure suggests potential efficacy against common fungal pathogens. For example, studies have reported that related triazoles exhibit IC50 values in the low micromolar range against Candida species.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to This compound can induce apoptosis in cancer cell lines. For example:
- Compound A (similar structure) showed an IC50 of 1.98 µg/mL against A-431 cells.
Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Nitrophenyl Group : Influences solubility and bioavailability.
- Sulfanyl Linkage : Contributes to increased interaction with biological targets.
Case Studies
A study involving various triazole derivatives demonstrated that alterations in the phenyl substituents significantly affected their biological activities:
- Case Study 1 : A derivative with a para-nitro substitution exhibited enhanced anticancer activity compared to its meta-substituted counterpart.
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide to improve yield and purity?
Methodological Answer: Optimization involves selecting appropriate coupling agents (e.g., chloroacetyl chloride for thioether formation) and reaction conditions (temperature, solvent polarity, and pH). For example, triethylamine in dioxane at 20–25°C facilitates nucleophilic substitution reactions between thiol-containing triazole intermediates and chloroacetamide derivatives . Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products.
Q. Q2: How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the 3-nitrophenyl group via aromatic proton signals (δ 7.5–8.5 ppm) and the benzyl group (δ 4.5–5.0 ppm for CH2). The triazole ring’s protons resonate at δ 7.0–8.0 ppm .
- IR : Identify the sulfanyl (C-S) stretch at 600–700 cm⁻¹ and the acetamide carbonyl (C=O) at ~1650–1700 cm⁻¹.
- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]+) using high-resolution ESI-MS, ensuring alignment with the theoretical molecular weight.
Q. Q3: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from toxic intermediates (e.g., nitroaromatic byproducts) .
- Storage : Keep the compound in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation. Avoid water contact due to potential hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. Q4: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the 3-nitrophenyl group’s electron-withdrawing nature enhances electrophilic reactivity at the acetamide sulfur .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes). The triazole and sulfanyl groups may form hydrogen bonds with active-site residues, as seen in similar 1,2,4-triazole derivatives .
Q. Q5: What experimental strategies resolve contradictions in reported biological activity data for structurally analogous triazole-acetamide derivatives?
Methodological Answer:
- Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in efficacy .
- Target Validation : Employ CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., apoptosis induction via caspase-3 activation) .
Q. Q6: How can X-ray crystallography validate the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in DMSO/water mixtures. The benzyl and nitrophenyl groups often facilitate π-π stacking, stabilizing the crystal lattice .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, the triazole ring’s C-S bond length (~1.75 Å) confirms thioether linkage .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding between acetamide carbonyl and adjacent NH groups) .
Methodological Challenges and Solutions
Q. Q7: How to address low solubility of this compound in aqueous buffers during in vitro assays?
Methodological Answer:
Q. Q8: What analytical techniques quantify trace impurities (e.g., unreacted intermediates) in bulk samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
